1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(piperidin-4-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-8-10(7-14-15)11(16)13-6-9-2-4-12-5-3-9/h7-9,12H,2-6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYKDAWXYOWGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152936-16-7 | |
| Record name | 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthesis Strategy
A general strategy for synthesizing pyrazole derivatives involves the following steps:
- Formation of the Pyrazole Ring : This typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or an enamine.
- Introduction of the Piperidine Moiety : This could involve alkylation reactions where a piperidine derivative is attached to the pyrazole ring.
- Carboxamide Formation : The introduction of a carboxamide group can be achieved through reactions with amines and carboxylic acid derivatives.
Analytical Data and Characterization
Characterization of the final compound would involve various spectroscopic techniques such as NMR (1H, 13C, 15N), mass spectrometry (MS), and infrared spectroscopy (IR). These methods help confirm the structure and purity of the synthesized compound.
Data Tables
Table 1: General Conditions for Pyrazole Synthesis
| Entry | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrazine, 1,3-dicarbonyl compound | EtOH, reflux | 70-80% |
| 2 | Hydrazine, enamine | ACN, rt | 60-70% |
Table 2: Potential Reagents for Piperidine Attachment
| Reagent | Function |
|---|---|
| Piperidin-4-ylmethyl halide | Alkylation of pyrazole |
| Piperidine-4-carboxylic acid | Introduction of piperidine moiety |
Chemical Reactions Analysis
1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide has been investigated for its potential therapeutic roles, particularly in the modulation of various biological pathways.
Case Study: Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. A study highlighted the ability of compounds similar to this compound to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Neurological Research
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study: Neuroprotective Effects
In a study focused on neuroprotection, derivatives of pyrazole were shown to reduce oxidative stress and inflammation in neuronal cells, indicating a possible protective role against neurodegenerative diseases . This opens avenues for further research into its efficacy as a neuroprotective agent.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented, with specific studies demonstrating their ability to inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
A notable investigation revealed that compounds structurally related to this compound significantly inhibited the production of TNF-alpha and IL-6 in vitro, suggesting a promising application in treating inflammatory disorders .
Biochemical Pathways
The compound is believed to exert its effects through modulation of various receptors and enzymes involved in key metabolic pathways. For instance, its interaction with cyclooxygenase enzymes may underlie its anti-inflammatory effects.
Potential Targets
- CB1 Cannabinoid Receptors : Similar compounds have been shown to act as antagonists at these receptors, which could be relevant for pain management and appetite regulation.
- Serotonin Receptors : Modulation of these receptors may contribute to the compound's potential antidepressant effects.
Mechanism of Action
The mechanism of action of 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Activity: The 3',4',5'-trifluorobiphenyl group (as in fluxapyroxad and compound 9b) confers potent SDHI activity due to enhanced hydrophobic interactions with the enzyme’s ubiquinone-binding site . The piperidinylmethyl group in the target compound may reduce fungicidal efficacy compared to these analogs but improve solubility .
- Synthetic Efficiency : Fluxapyroxad is synthesized with ~90% yield , contrasting with lower yields for thiadiazole derivatives (e.g., 49.6% for compound 7be) .
Biological Activity
1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide, also referred to as CWB93616, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 222.26 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
Research indicates that compounds with pyrazole scaffolds often exhibit inhibitory effects on various biological targets. For instance, studies have shown that pyrazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often overactive in cancer cells. The specific activity of this compound against these targets remains an area of active investigation.
Anticancer Properties
- Inhibition of CDKs : Preliminary studies suggest that derivatives of pyrazole, including this compound, may inhibit CDK2 and CDK9. For instance, related compounds have demonstrated IC50 values in the low micromolar range (e.g., 0.36 µM for CDK2) .
- Synthetic Lethality : The compound may also play a role in synthetic lethality strategies targeting DNA damage repair pathways. Recent research highlights the potential for selective inhibitors to enhance therapeutic efficacy while minimizing toxicity, particularly in BRCA-mutated cancers .
Case Studies and Research Findings
Safety and Toxicity
While specific safety data for this compound are not extensively documented, general toxicity profiles for similar pyrazole compounds should be considered. The safety assessment is crucial for any therapeutic application, especially in oncology.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide?
Answer:
The compound can be synthesized via cyclocondensation and functional group modification. A typical approach involves:
Core pyrazole formation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative (e.g., methylhydrazine) to form the 1-methylpyrazole-4-carboxylate intermediate .
Hydrolysis : Convert the ester to the carboxylic acid using basic conditions (e.g., NaOH/H₂O) .
Amide coupling : React the carboxylic acid with piperidin-4-ylmethanamine using coupling agents like HATU or EDCI in DMF .
Key considerations : Monitor reaction progress via TLC or LCMS, and purify intermediates via column chromatography.
Advanced: How can computational chemistry optimize the compound's receptor-binding affinity?
Answer:
Density Functional Theory (DFT) and molecular docking studies are critical:
- DFT analysis : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. For example, the amide carbonyl may act as a hydrogen bond acceptor .
- Docking simulations : Use software like AutoDock Vina to predict interactions with target receptors (e.g., kinases or GPCRs). Align the piperidine moiety with hydrophobic pockets and the pyrazole ring with π-π stacking regions .
- SAR refinement : Compare with analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) to assess substituent effects on activity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include:
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS m/z 263.2 [M+H]⁺) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Answer:
Discrepancies often arise from pharmacokinetic factors:
Solubility : Test solubility in DMSO (in vitro) vs. physiological buffers (in vivo). Poor aqueous solubility may limit bioavailability .
Metabolic stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., piperidine N-demethylation) .
Dose adjustment : Use allometric scaling (e.g., body surface area) to translate in vitro IC₅₀ values to in vivo doses .
Advanced: How to design experiments assessing pH-dependent stability?
Answer:
Buffer preparation : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
Degradation analysis : Use LCMS to monitor hydrolysis products (e.g., free carboxylic acid or piperidine derivatives) .
Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify optimal storage conditions (e.g., pH 7.4, -80°C for long-term stability) .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Solid form : Store at -20°C under desiccation for ≤3 years.
- Solution : Prepare in anhydrous DMSO (10 mM stock) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .
Advanced: How to analyze its interaction with serum proteins using biophysical methods?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip and measure binding kinetics (ka, kd) .
- Circular Dichroism (CD) : Monitor conformational changes in HSA upon compound binding (e.g., α-helix to β-sheet transitions) .
- Competitive binding : Use warfarin or ibuprofen as competitors to identify binding sites (Site I or II) .
Advanced: What strategies mitigate off-target effects in cellular assays?
Answer:
Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
CRISPR knockdown : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
Proteome-wide analysis : Use thermal proteome profiling (TPP) to map engagement across cellular proteins .
Basic: How to validate its biological activity in cell-based assays?
Answer:
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.
- Control compounds : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) .
- Viability assays : Use MTT or CellTiter-Glo to rule out cytotoxicity at active concentrations .
Advanced: How to reconcile conflicting crystallography and computational binding poses?
Answer:
Flexible docking : Account for protein side-chain mobility using induced-fit docking (IFD) .
Molecular Dynamics (MD) : Simulate binding over 100 ns to assess stability of predicted poses .
Electron density maps : Compare computational poses with X-ray crystallography data (e.g., PDB entries) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
